An In-depth Technical Guide to the Solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine in DMSO and Water
An In-depth Technical Guide to the Solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine in DMSO and Water
Abstract
Solubility is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's developability and in vivo efficacy. This guide provides a comprehensive technical overview of the solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, a novel small molecule, in dimethyl sulfoxide (DMSO) and aqueous solutions. We delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, field-proven protocols for their determination. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental choices to ensure data integrity and reproducibility. While specific quantitative solubility data for this novel compound is not publicly available, this guide equips researchers with the necessary framework and methodologies to perform a thorough solubility assessment.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of a compound's fate.[1][2] Poor solubility can lead to a cascade of undesirable consequences, including:
-
Erroneous in vitro assay results: Compound precipitation in biological assays can lead to inaccurate structure-activity relationship (SAR) data.[3][4]
-
Underestimated toxicity: Limited exposure in toxicology studies can mask potential adverse effects.
-
Poor and erratic bioavailability: Insufficient dissolution in the gastrointestinal tract is a major cause of low oral bioavailability.[1][5]
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in the pharmaceutical industry for its ability to dissolve a broad spectrum of organic molecules, making it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS).[4][6][7][8] However, the introduction of a DMSO stock solution into an aqueous environment, typical of biological assays, can lead to compound precipitation if the aqueous solubility is exceeded.[9] Therefore, a thorough understanding of a compound's solubility in both DMSO and aqueous buffers is indispensable for the successful progression of a drug discovery project.
This guide focuses on 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, providing a robust framework for characterizing its solubility profile.
Understanding Solubility: Key Concepts
The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure. In the context of drug discovery, two primary types of solubility are considered: thermodynamic and kinetic.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours) until the concentration of the dissolved compound in the solution becomes constant.[3][10] This measurement reflects the solubility of the most stable crystalline form of the compound.
-
Kinetic Solubility: This is a measure of how readily a compound precipitates out of a solution when transitioning from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer.[3] The measurement is taken before the system reaches thermodynamic equilibrium and is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[10] Kinetic solubility is particularly relevant for in vitro assays where compounds are rapidly diluted from DMSO stocks.[11]
The relationship between these two parameters is crucial. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with compound precipitation over time, both in vitro and in vivo.
Characterization of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine
While specific experimental data for 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine is not extensively published, we can infer some of its properties from its structure and data available for similar analogs.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₄H₁₆ClN₃ | [12][13] |
| Molecular Weight | 261.75 g/mol | [12][13] |
| Appearance | Solid (powder or crystalline) | [7] |
| Purity | ≥99.9% for solubility studies | [7] |
Note: The values for the 3-chlorophenyl isomer are based on closely related structures. Experimental verification is essential.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the DMSO, kinetic, and thermodynamic solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine.
DMSO Solubility Determination
The objective of this protocol is to determine the maximum solubility of the compound in 100% anhydrous DMSO, which is crucial for preparing high-concentration stock solutions.[14]
Materials:
-
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine (solid)
-
Anhydrous DMSO (≥99.9% purity)[7]
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
2 mL microcentrifuge tubes
-
HPLC or UV-Vis Spectrophotometer
Protocol:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[14]
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 5-10 minutes.[14]
-
Visually inspect for complete dissolution. If the compound dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate persists.
-
-
Equilibration:
-
Incubate the resulting slurry at room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[14] Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[14]
-
-
Quantification:
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Determine the compound's concentration using a validated HPLC or UV-Vis method with a standard calibration curve.
-
Calculate the original concentration in the DMSO supernatant to establish the maximum solubility.
-
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is ideal for early-stage drug discovery and assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[1]
Materials:
-
10 mM stock solution of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine in 100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Plate reader with turbidimetry or nephelometry capabilities
Protocol:
-
Preparation of Compound Dilution Series:
-
In a 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.
-
Transfer a small volume (e.g., 2 µL) from the compound dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.
-
-
Incubation and Measurement:
-
Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using the plate reader.
-
-
Data Analysis:
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[15]
-
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[3][11]
Materials:
-
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or rotator
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid throughout the experiment is essential.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
-
Sample Collection and Filtration:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent.
-
Determine the compound's concentration using a validated HPLC or UV-Vis method against a standard curve. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Troubleshooting
Expected Outcomes:
-
DMSO Solubility: For most screening compounds, a solubility of >10-20 mM in DMSO is desirable to allow for a wide range of concentrations to be tested in assays.[16]
-
Aqueous Solubility: A thermodynamic solubility of >100 µM is often considered sufficient for many early-stage discovery projects, though this is target- and dose-dependent.[1]
-
Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility.[5] A large difference may indicate that the compound is prone to precipitating as a more stable, less soluble crystalline form over time.
Common Issues and Solutions:
-
Compound Precipitation During Dilution: If a compound precipitates immediately upon dilution from DMSO into an aqueous buffer, it indicates very low kinetic solubility. Consider using co-solvents or alternative formulation strategies.
-
Inconsistent Results: Ensure that the DMSO used is anhydrous, as water can significantly reduce the solubility of lipophilic compounds in DMSO.[9] Also, verify the purity of the compound, as impurities can affect solubility measurements.[4]
-
Low Recovery: Poor recovery after filtration in the thermodynamic assay may suggest non-specific binding of the compound to the filter material. Pre-saturating the filter or using a different filter type may be necessary.
Conclusion
A comprehensive understanding of the solubility of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine in both DMSO and aqueous media is fundamental to its successful development as a potential therapeutic agent. This guide has provided the theoretical background and detailed experimental protocols necessary to perform a robust solubility assessment. By differentiating between kinetic and thermodynamic solubility and understanding the nuances of each measurement, researchers can generate high-quality, reproducible data. This, in turn, enables informed decision-making, mitigates risks associated with poor solubility, and ultimately accelerates the drug discovery and development process.
References
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- Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 1019-1023.
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
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ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
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GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
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ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
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PubChem. (n.d.). Piperidine, 1-(2-((1-(4-chlorophenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE. Retrieved from [Link]
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Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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PubChem. (n.d.). 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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